molecular formula C4H9BrO3S B1488080 Ethyl 2-bromoethanesulfonate CAS No. 41239-92-3

Ethyl 2-bromoethanesulfonate

Cat. No.: B1488080
CAS No.: 41239-92-3
M. Wt: 217.08 g/mol
InChI Key: OEASPJALOUGDCN-UHFFFAOYSA-N
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Description

Ethyl 2-bromoethanesulfonate is an organic compound with the molecular formula C4H9BrO3S. It is a versatile reagent used in various chemical reactions and scientific research applications. This compound is known for its bromine and sulfonate functional groups, which make it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-bromoethanesulfonate can be synthesized through the reaction of ethyl sulfonate with bromine in the presence of a suitable solvent, such as acetic acid. The reaction typically requires controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and advanced purification techniques are employed to achieve high production efficiency.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-bromoethanesulfonate undergoes various types of reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

  • Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium iodide (KI) are used in substitution reactions.

Major Products Formed:

  • Oxidation: Ethyl 2-bromoethanesulfonic acid

  • Reduction: Ethyl 2-bromoethanol

  • Substitution: Various substituted ethyl sulfonates

Scientific Research Applications

Ethyl 2-bromoethanesulfonate is widely used in scientific research due to its reactivity and versatility. It is employed in organic synthesis, medicinal chemistry, and biochemical studies. Some of its applications include:

  • Chemistry: As a reagent in the synthesis of complex organic molecules.

  • Biology: In the study of enzyme mechanisms and inhibition.

  • Medicine: In the development of pharmaceuticals and drug delivery systems.

  • Industry: In the production of surfactants and other industrial chemicals.

Mechanism of Action

The mechanism by which ethyl 2-bromoethanesulfonate exerts its effects depends on the specific reaction it undergoes. For example, in substitution reactions, the bromine atom is replaced by a nucleophile, leading to the formation of a new compound. The sulfonate group can act as a leaving group, facilitating the substitution process.

Molecular Targets and Pathways Involved:

  • Enzyme Inhibition: this compound can inhibit certain enzymes by interfering with their active sites.

  • Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Comparison with Similar Compounds

  • Sodium 2-bromoethanesulfonate

  • 2-bromoethanol

  • Ethyl sulfonate

  • Bromoethanesulfonic acid

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Biological Activity

Ethyl 2-bromoethanesulfonate (BrES) is a compound that has garnered attention in various biological studies due to its role as a methanogenic inhibitor and its interactions with microbial communities. This article explores the biological activity of BrES, highlighting its mechanisms of action, effects on microbial processes, and relevant case studies.

BrES functions primarily as a reversible inhibitor of methyl-coenzyme M reductase (MCR), an enzyme crucial for methanogenesis. The compound is structurally similar to methyl-SCoM, allowing it to compete effectively for the enzyme's active site. Upon interaction with the active Ni(I) state of MCR, BrES leads to the formation of radical intermediates, specifically the MCR BES radical, which is characterized using electron paramagnetic resonance (EPR) spectroscopy. This radical formation is part of a three-step reaction involving the transient alkyl-Ni(III) species that rapidly decays into the stable radical form .

Inhibition of Methanogenesis

BrES has been extensively studied for its inhibitory effects on methanogenic pathways, particularly in anaerobic environments. Research indicates that the addition of BrES can significantly alter microbial community dynamics by inhibiting methanogens while promoting alternative metabolic pathways. For instance, in a study involving oleate-degrading anaerobic cultures, the inhibition of methanogenesis led to a fivefold increase in oleate degradation rates when BrES was added . This suggests that BrES not only suppresses methane production but also facilitates the utilization of other substrates by non-methanogenic bacteria.

Case Studies and Research Findings

  • Inhibition Studies in Anaerobic Cultures :
    • A study developed two different oleate-degrading cultures: one methanogenic and another where methanogenesis was inhibited using BrES. The results showed that oleate degradation was significantly faster in the inhibited culture, demonstrating BrES's potential to enhance substrate utilization in anaerobic digestion processes .
  • Effects on Ruminal Fermentation :
    • Another investigation assessed the impact of BrES on ruminal fermentation characteristics. The study found that while BrES effectively reduced methane production, it also altered volatile fatty acid (VFA) profiles and affected specific bacterial populations involved in fermentation processes . Notably, propionate concentrations were significantly reduced in cultures treated with BrES.
  • Comparative Analysis with Other Inhibitors :
    • A systematic evaluation compared BrES with other antimethanogen compounds. While BrES reduced propionate levels without significantly affecting total VFA production or methane output, other inhibitors demonstrated more pronounced effects on methane reduction and bacterial population shifts .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Aspect Details
Primary Function Reversible inhibitor of methyl-coenzyme M reductase (MCR)
Mechanism Forms radical intermediates upon interaction with MCR
Effect on Methanogenesis Inhibits methanogenic pathways; enhances alternative substrate utilization
Impact on Microbial Communities Alters VFA profiles; affects specific bacterial populations involved in anaerobic digestion
Research Findings Faster degradation rates in inhibited cultures; significant changes in fermentation characteristics

Properties

IUPAC Name

ethyl 2-bromoethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9BrO3S/c1-2-8-9(6,7)4-3-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEASPJALOUGDCN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOS(=O)(=O)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9BrO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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